Methyl 3-hydroxy-3-(3-methylthiophen-2-yl)propanoate
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Overview
Description
Methyl 3-hydroxy-3-(3-methylthiophen-2-yl)propanoate is an organic compound that belongs to the class of esters It features a thiophene ring, which is a five-membered ring containing one sulfur atom, and a hydroxy group attached to the propanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-hydroxy-3-(3-methylthiophen-2-yl)propanoate can be achieved through several methods. One common approach involves the condensation of thiophene derivatives with appropriate reagents. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize thiophene derivatives . Another method involves the Paal–Knorr reaction, which condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-3-(3-methylthiophen-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions due to the presence of the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ester group may produce an alcohol.
Scientific Research Applications
Methyl 3-hydroxy-3-(3-methylthiophen-2-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving thiophene derivatives and their biological activities.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, may involve this compound.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-3-(3-methylthiophen-2-yl)propanoate involves its interaction with molecular targets and pathways within biological systems. The thiophene ring and hydroxy group play crucial roles in its reactivity and interactions. For example, the compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-hydroxyphenyl)propanoate: This compound features a phenyl ring instead of a thiophene ring and has similar reactivity due to the presence of the hydroxy group.
Methyl 2-hydroxy-3-(3-hydroxyphenyl)propanoate: Another similar compound with a hydroxyphenyl group, which also exhibits similar chemical properties.
Uniqueness
Methyl 3-hydroxy-3-(3-methylthiophen-2-yl)propanoate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where thiophene derivatives are preferred over other aromatic compounds.
Properties
Molecular Formula |
C9H12O3S |
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Molecular Weight |
200.26 g/mol |
IUPAC Name |
methyl 3-hydroxy-3-(3-methylthiophen-2-yl)propanoate |
InChI |
InChI=1S/C9H12O3S/c1-6-3-4-13-9(6)7(10)5-8(11)12-2/h3-4,7,10H,5H2,1-2H3 |
InChI Key |
UVFGOGBFLJPFIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(CC(=O)OC)O |
Origin of Product |
United States |
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